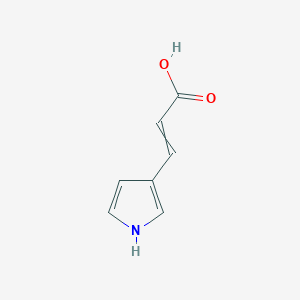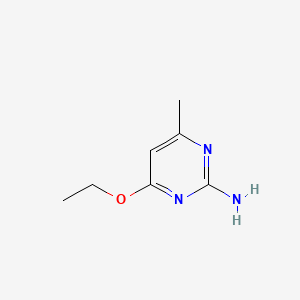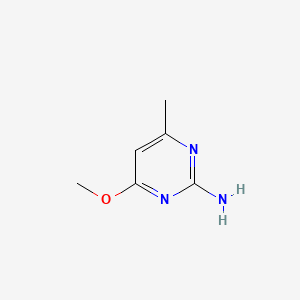
3-Chloro-4-(piperidin-1-yl)aniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 3-Chloro-4-(piperidin-1-yl)aniline often involves multi-component reactions that allow for the efficient creation of complex molecules. A notable example includes a three-component condensation of anilines with dimedone and formaldehyde, leading to the formation of 3,5-dispirosubstituted piperidines, showcasing the versatility of piperidine in synthetic chemistry (Kozlov & Kadutskii, 2008). Similarly, a robust three-step synthesis involving nucleophilic aromatic substitution followed by hydrogenation and iodination steps has been employed for synthesizing key intermediates related to Crizotinib, highlighting the critical role of halogenated anilines in pharmaceutical synthesis (Fussell et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-Chloro-4-(piperidin-1-yl)aniline, such as isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]anilines, reveals a basic iminopyrrole structure with a planar backbone, indicating similar structural features could be present in 3-Chloro-4-(piperidin-1-yl)aniline (Su et al., 2013). The crystal structure analysis of related compounds provides insights into the possible geometrical configuration and intermolecular interactions that 3-Chloro-4-(piperidin-1-yl)aniline might exhibit.
Chemical Reactions and Properties
The chemical reactivity of 3-Chloro-4-(piperidin-1-yl)aniline derivatives is highlighted by their involvement in various synthesis reactions, including multi-component organic reactions (Umamahesh et al., 2012) and reactions with DABCO leading to novel derivatives (Koyioni et al., 2015). These reactions underscore the compound's versatility as a precursor for synthesizing a variety of biologically and pharmacologically relevant molecules.
Physical Properties Analysis
The physical properties of related compounds, such as their crystalline structure and intermolecular interactions, provide valuable insights into the physical characteristics of 3-Chloro-4-(piperidin-1-yl)aniline. For instance, the analysis of chloro-diorganotin(IV) complexes offers a glimpse into the structural stability and potential crystalline forms of halogenated piperidine derivatives (Shahzadi et al., 2006).
Chemical Properties Analysis
Exploring the chemical properties of 3-Chloro-4-(piperidin-1-yl)aniline derivatives through spectroscopic, computational, and crystal structure studies reveals their complex behavior and interaction patterns. Studies such as those on novel dendritic G-2 melamines incorporating piperidine motifs shed light on the electronic properties and potential applications of piperidine-based compounds in advanced materials and nanotechnology (Sacalis et al., 2019).
Aplicaciones Científicas De Investigación
Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Organic Catalysis
- Piperidine derivatives are also used in organic catalysis.
- Their versatile properties make them valuable in various applications, including drug synthesis, organic catalysis, and material science.
Material Science
- Piperidine derivatives are used in material science due to their versatile properties.
Synthesis of ALK and ROS1 Dual Inhibitor
- A series of 2-amino-4-(1-piperidine) pyridine derivatives 3, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .
One-Pot Functionalization of Unsaturated Intermediates
- Piperidine derivatives are used in the one-pot functionalization of unsaturated intermediates . This method allows for the furthering of the one-pot functionalization of unsaturated intermediates, which usually requires multiple steps .
Synthesis of Biologically Active Piperidines
- Piperidines are among the most important synthetic fragments for designing drugs . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Hydrogenation
- Piperidine derivatives are used in hydrogenation processes . Hydrogenation is a chemical reaction between molecular hydrogen (H2) and another compound or element, usually in the presence of a catalyst .
Cyclization
- Piperidine derivatives are used in cyclization reactions . Cyclization is any of a vast number of molecular reactions that result in the formation of a cyclic compound .
Cycloaddition
- Piperidine derivatives are used in cycloaddition reactions . Cycloaddition is a chemical reaction, in which "two or more unsaturated molecules (or parts of the same molecule) combine with the formation of a cyclic adduct in which there is a net reduction of the bond multiplicity" .
Annulation
Safety And Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning"1. Hazard statements include H302, H315, H319, and H3351. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P5011.
Direcciones Futuras
The future directions for the use and study of 3-Chloro-4-(piperidin-1-yl)aniline are not specified in the search results. However, the compound could potentially be used in proteomics research3.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
Propiedades
IUPAC Name |
3-chloro-4-piperidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-10-8-9(13)4-5-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGYLYWAEONQRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353005 | |
| Record name | 3-chloro-4-(piperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(piperidin-1-yl)aniline | |
CAS RN |
55403-26-4 | |
| Record name | 3-chloro-4-(piperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-(piperidin-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















